N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’~1~-{5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, bromination, and subsequent functionalization to introduce the diethylamino, methoxyphenoxy, and acetohydrazide groups.
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization: The brominated indole is further functionalized by reacting with diethylamine to introduce the diethylamino group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and waste management strategies.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the diethylamino group.
Reduction: Reduction reactions can target the carbonyl group in the indole core and the acetohydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce indoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N’~1~-{5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core structure but different functional groups.
5-Bromoindole: A simpler derivative with only a bromo group on the indole core.
N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE: A closely related compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
N’~1~-{5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25BrN4O4 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
N-[5-bromo-1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H25BrN4O4/c1-4-26(5-2)14-27-17-11-10-15(23)12-16(17)21(22(27)29)25-24-20(28)13-31-19-9-7-6-8-18(19)30-3/h6-12,29H,4-5,13-14H2,1-3H3 |
InChI Key |
BRRCBJRPVJVGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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